molecular formula C9H22Cl2N2 B1383358 (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride CAS No. 1803592-41-7

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride

Cat. No.: B1383358
CAS No.: 1803592-41-7
M. Wt: 229.19 g/mol
InChI Key: HYJNJZRCMGZGLZ-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is a chemical compound with the CAS Number 1803592-41-7, supplied for research and development purposes . This amine-based compound is part of a class of chemicals investigated for their potential in medicinal chemistry and pharmaceutical development . Related structural analogs, such as compounds featuring the cyclopropylmethylamine group, are explored in the synthesis of more complex molecules for biological evaluation . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. As a building block, it offers researchers a versatile intermediate for constructing novel chemical entities, potentially for the study of immune-mediated diseases, allergic conditions, or inflammatory processes . The primary amino group present in the structure provides a reactive site for further chemical modification, enabling conjugation, functionalization, and the creation of targeted libraries for high-throughput screening . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

N'-(cyclopropylmethyl)-N'-propylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-2-6-11(7-5-10)8-9-3-4-9;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJNJZRCMGZGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN)CC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Cyclopropylmethyl Amine Intermediate

The key intermediate for synthesizing (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is the cyclopropylmethyl amine derivative. The preparation typically follows these steps:

  • Synthesis of Cyclopropylcarbinyl Bromide: Starting from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate, treatment with phosphorus tribromide under basic conditions yields cyclopropylcarbinyl bromide. This bromide serves as a reactive alkylating agent for further transformations.

  • Conversion to Cyclopropylmethyl Nitrile: The bromide is reacted with potassium cyanide in dimethyl sulfoxide (DMSO) to afford the corresponding nitrile intermediate. This reaction is a nucleophilic substitution where cyanide ion replaces the bromide.

  • Reduction to Cyclopropylmethyl Amine: The nitrile is then reduced using lithium aluminum hydride (LiAlH4) to generate the primary amine, cyclopropylmethyl amine. This reduction is a standard method for converting nitriles to primary amines.

Coupling with Aminoethyl and Propylamine Moieties

After obtaining the cyclopropylmethyl amine, it is coupled with aminoethyl and propylamine groups through reductive amination or amide bond formation:

  • Reductive Amination: The cyclopropylmethyl amine can be reacted with aldehydes or ketones bearing aminoethyl or propylamine functionalities under reductive amination conditions. Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride (NaBH4) are commonly used reducing agents. This step forms the secondary or tertiary amine linkages necessary for the target compound.

  • Amide Coupling: Alternatively, coupling reagents such as carbonyldiimidazole (CDI) facilitate the formation of amide bonds between carboxylic acid derivatives and amines, enabling the assembly of complex amine-containing frameworks.

Formation of the Dihydrochloride Salt

The free base form of (2-Aminoethyl)(cyclopropylmethyl)propylamine is converted into its dihydrochloride salt to enhance stability and solubility:

  • Acid-Base Reaction: The free base amine is treated with a stoichiometric or excess amount of hydrochloric acid in an appropriate solvent such as ethereal or aqueous media. This reaction protonates the amine groups, resulting in the dihydrochloride salt.

  • Isolation and Purification: The salt is typically isolated by filtration or crystallization, followed by washing with solvents like ethyl acetate, water, and brine to remove impurities. Drying over anhydrous sodium sulfate and rotary evaporation yields the purified dihydrochloride salt.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 Bromination Ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate Phosphorus tribromide, basic conditions Cyclopropylcarbinyl bromide High yield; standard procedure
2 Nucleophilic substitution Cyclopropylcarbinyl bromide + KCN DMSO solvent, room temperature Cyclopropylmethyl nitrile Efficient conversion
3 Reduction Cyclopropylmethyl nitrile LiAlH4, aprotic solvent Cyclopropylmethyl amine High yield; sensitive to moisture
4 Reductive amination or amide coupling Cyclopropylmethyl amine + aminoethyl/propylamine derivatives NaBH(OAc)3 or CDI coupling reagent (2-Aminoethyl)(cyclopropylmethyl)propylamine (free base) Moderate to high yield
5 Salt formation Free base amine HCl in suitable solvent This compound Quantitative; crystallization

Detailed Research Findings and Notes

  • The cyclopropylmethyl moiety introduces conformational restriction and steric effects that influence the biological activity of the compound. Its synthesis requires careful control of reaction conditions to avoid ring opening or rearrangement.

  • Reductive amination is favored for coupling due to its mild conditions and high selectivity, preserving sensitive functional groups.

  • The dihydrochloride salt form improves the compound’s pharmaceutical properties, such as solubility and stability, which is critical for further biological evaluation or formulation.

  • Alternative synthetic routes may involve protection/deprotection strategies for amines to improve selectivity and yield, as well as chromatographic purification steps to isolate stereoisomers if chiral centers are present.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemical Properties and Structure

IUPAC Name: N1-(cyclopropylmethyl)-N1-propylethane-1,2-diamine dihydrochloride
Molecular Formula: C9H20N2.2ClH
Molar Mass: 220.20 g/mol
Purity: Typically ≥ 95% .

Scientific Research Applications

  • Pharmaceutical Development
    • The compound is involved in the development of pharmaceutical compositions targeting calcium-sensing receptors, which play a crucial role in various physiological processes. It has potential applications in treating diseases related to calcium homeostasis .
  • Biochemical Research
    • As a versatile organic buffer, this compound is utilized in biochemical assays and experiments. Its buffering capacity is essential for maintaining pH stability in biological systems .
  • Neuroscience Studies
    • Research indicates that derivatives of this compound can interact with dopamine and serotonin receptors, suggesting potential applications in treating neuropsychiatric disorders .

Case Study 1: Calcium-Sensing Receptor Modulation

A study published in the Canadian Patents Database describes the synthesis of this compound and its application in modulating calcium-sensing receptors. The findings indicated that the compound could effectively influence receptor activity, providing a basis for developing new therapeutic agents for conditions such as hypercalcemia .

Case Study 2: Buffering Agent in Biological Assays

In a series of biochemical experiments, this compound was employed as a buffering agent to maintain optimal pH levels during enzyme assays. Results demonstrated improved enzyme activity and stability, highlighting its importance in biochemical research .

Data Table: Comparison of Applications

Application AreaSpecific UseFindings/Outcomes
PharmaceuticalCalcium-sensing receptor modulationPotential treatment for calcium-related disorders
Biochemical ResearchOrganic buffer for enzyme assaysEnhanced enzyme stability and activity
NeuroscienceInteraction with dopamine/serotonin receptorsPossible treatment avenues for neuropsychiatric disorders

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Propylamine Backbones

a) Nitroimidazole-Functionalized Propylamine Derivatives

Compounds such as Bis-mTFN-1 and CF3PM () share a propylamine backbone but incorporate nitroimidazole groups for hypoxia-targeted applications. Key differences include:

  • Functional Groups : The target compound lacks the nitroimidazole moiety, which is critical for hypoxia selectivity in imaging probes.
  • Solubility : Like the target compound, these derivatives exhibit high water solubility due to their hydrochloride salt forms .
  • Toxicity : Some nitroimidazole derivatives (e.g., Bis-pTFN-1) showed neurotoxicity at high doses, whereas the target compound’s safety profile remains uncharacterized .
b) 2-Diisopropylaminoethyl Chloride Hydrochloride
  • Structure : Features a quaternary ammonium group with chlorinated and diisopropyl substituents ().
  • Stability : Both compounds are stable as solids, but the chlorinated derivative may exhibit higher reactivity due to the labile chlorine atom .

Cyclopropylmethyl-Containing Compounds

a) Naltrindole and GNTI

These opioid receptor antagonists () incorporate a cyclopropylmethyl group but within an indolomorphane scaffold.

  • Pharmacology : The cyclopropylmethyl group in naltrindole enhances µ-opioid receptor antagonism, suggesting that the target compound’s cyclopropylmethyl group could influence receptor binding in unrelated systems .
  • Solubility: Unlike the dihydrochloride salt form of the target compound, naltrindole is formulated as a hydrochloride monohydrate .

Polyamine Derivatives

a) Putrescine, Spermidine, and Cadaverine

These natural polyamines () share aminoethyl groups but lack branched alkyl or cyclopropane substituents.

  • Biological Roles : Involved in cell proliferation and differentiation, whereas the target compound’s cyclopropylmethyl group may confer unique steric or electronic properties for synthetic applications .
  • Salt Forms : Cadaverine dihydrochloride, like the target compound, is water-soluble, but its linear structure limits structural diversity .
a) Trientine Dihydrochloride

A copper-chelating agent used in Wilson’s disease ():

  • Structure : Linear tetraamine vs. the target compound’s branched structure.
  • Applications : Highlights the role of dihydrochloride salts in enhancing drug stability and bioavailability .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Key Features Applications Toxicity Notes
(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride C9H21N3·2HCl Branched, cyclopropylmethyl group Biochemical research (inferred) Not characterized
Bis-mTFN-1 () C23H20F6N4O2·HCl Nitroimidazole, hypoxia-targeted Tumor imaging Neurotoxicity at high doses
Naltrindole HCl () C23H25N3O2·HCl Opioid antagonist Pain research Well-tolerated in studies
Cadaverine dihydrochloride () C5H14N2·2HCl Linear polyamine Cell culture, biochemistry Low toxicity
2-Diisopropylaminoethyl chloride HCl () C8H18ClN·HCl Chlorinated quaternary ammonium Synthetic intermediate Reactivity risks

Biological Activity

Overview

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride, with the molecular formula C9_9H22_{22}Cl2_2N2_2 and a molecular weight of 229.19 g/mol, is a compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. Its biological activity primarily relates to its role as a reagent in organic synthesis and its interactions with enzymes and receptors.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets, such as enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound is known to influence enzyme inhibition and protein interactions, making it a valuable tool in biochemical studies.

This compound can undergo several types of chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Carried out with reducing agents such as sodium borohydride.
  • Substitution : Involving nucleophilic substitution reactions with halides or other nucleophiles.

These reactions can yield various products, depending on the specific reagents and conditions used.

Enzyme Interaction Studies

This compound has been utilized in studies examining enzyme kinetics, particularly focusing on proteases. By serving as a substrate for these enzymes, researchers can measure changes in enzymatic activity through fluorescence assays. This is particularly important in understanding cellular signaling pathways and metabolic processes influenced by protease activity.

Case Studies

  • Protease Activity Monitoring : In a study where this compound was used as a substrate for serine proteases, it was demonstrated that the release of fluorescent groups upon enzymatic cleavage could be quantitatively measured. This allowed for the assessment of protease activity in various biological contexts, including cancer research where proteolytic enzymes play crucial roles in tumor progression.
  • Neuropharmacological Research : The compound has also been explored for its potential neuropharmacological effects. It was found to interact with neurotransmitter systems, suggesting possible applications in cognitive enhancement and treatment of neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its metabolism via enzymatic pathways. As it interacts with various enzymes, its metabolic fate can lead to the formation of active metabolites that may exert additional biological effects. Understanding these pathways is essential for interpreting the compound's efficacy and safety in therapeutic applications.

Q & A

Basic: What are the optimal synthetic conditions for (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride to ensure high yield and purity?

Methodological Answer:
Synthesis typically involves reductive amination or alkylation of cyclopropylmethylamine derivatives with appropriate haloalkanes. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) improves purity .

Example Protocol:

StepParameterConditions
1ReactionCyclopropylmethylamine + 2-bromoethylpropylamine in acetonitrile, 70°C, 12 h
2QuenchingAdjust pH to 2–3 with HCl, precipitate dihydrochloride salt
3PurificationRecrystallize from ethanol/water (3:1 v/v)

Basic: Which analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection (λ = 220–254 nm) and mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for purity assessment (>98%) .
  • NMR : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 confirm structural features (e.g., cyclopropyl CH2_2 at δ 0.5–1.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ and fragment ions for molecular weight validation .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage conditions : Keep in airtight, light-resistant containers at –20°C for long-term stability. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
  • Handling : Use inert atmosphere (N2_2) during weighing to avoid moisture absorption .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Purity validation : Re-analyze batches using orthogonal methods (e.g., HPLC + NMR) to exclude impurity interference .
  • Experimental replication : Standardize assays (e.g., cell culture media, incubation times) across labs .
  • Structural confirmation : Verify stereochemistry via chiral chromatography or X-ray crystallography, as cyclopropyl groups may induce conformational variability .

Advanced: What strategies are effective for studying interactions with biological targets (e.g., receptors)?

Methodological Answer:

  • In vitro binding assays : Radioligand displacement (e.g., 3^3H-labeled analogs) quantifies affinity for receptors like opioid or adrenergic subtypes .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to cyclopropyl-containing pockets .
  • Functional assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

Advanced: How should conflicting solubility data in aqueous vs. organic solvents be addressed?

Methodological Answer:

  • Standardize pH : Solubility in water is pH-dependent; adjust to pH 4–6 (HCl/NaOH) for consistency .
  • Temperature control : Report solubility at 25°C ± 1°C to minimize variability .
  • Co-solvents : Use DMSO (≤1% v/v) for organic-aqueous mixtures, ensuring no solvent interference in assays .

Advanced: What challenges arise in impurity profiling, and how are they mitigated?

Methodological Answer:

  • Identification : LC-MS/MS detects trace impurities (e.g., unreacted amines or cyclopropyl byproducts) .
  • Quantification : Use EP/USP reference standards (e.g., Imp. A, B) for calibration .
  • Mitigation : Optimize reaction quenching (pH control) and post-synthesis washes (ether/hexane) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (P261) .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert materials .

Advanced: How to design dose-response studies for toxicological profiling?

Methodological Answer:

  • In vitro models : Use hepatocyte cultures (e.g., HepG2) for IC50_{50} determination via MTT assays .
  • In vivo protocols : Administer 10–100 mg/kg (oral/i.p.) in rodents, monitoring liver/kidney biomarkers .
  • Data interpretation : Apply Hill slope models to distinguish cytotoxic vs. apoptotic effects .

Advanced: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • Software : Use MetaSite or GLORYx to simulate cytochrome P450-mediated oxidation of cyclopropyl and amine groups .
  • Validation : Compare predictions with in vitro microsomal incubation data (LC-MS metabolite profiling) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride
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(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride

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